N-(4-fluorophenethyl)-2-(4-pyridyl)-4-quinolinecarboxamide
Description
N-(4-Fluorophenethyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a quinoline-based small molecule characterized by a 4-fluorophenethylamide moiety at position 4 of the quinoline core and a 4-pyridyl substituent at position 2. While direct data on its synthesis or activity are absent in the provided evidence, its design aligns with compounds optimized for target binding via pyridyl and fluorinated aromatic groups, which often enhance solubility and bioavailability .
Properties
Molecular Formula |
C23H18FN3O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H18FN3O/c24-18-7-5-16(6-8-18)9-14-26-23(28)20-15-22(17-10-12-25-13-11-17)27-21-4-2-1-3-19(20)21/h1-8,10-13,15H,9,14H2,(H,26,28) |
InChI Key |
LQLMKCMWMLAWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
N-(4-fluorophenethyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This quinoline derivative has been explored for various therapeutic applications, including its antimalarial properties and effects on other biological systems. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H17FN2O
- Molecular Weight : 312.35 g/mol
- IUPAC Name : this compound
This compound features a quinoline core, which is known for its diverse pharmacological activities.
Antimalarial Activity
Research has indicated that quinoline derivatives exhibit significant antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A study highlighted the efficacy of a series of quinoline-4-carboxamides, which includes compounds with structural similarities to this compound. These compounds demonstrated moderate potency with an EC50 value around 120 nM against P. falciparum .
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound Name | EC50 (nM) | Selectivity Index | Remarks |
|---|---|---|---|
| This compound | TBD | TBD | Potential candidate for further study |
| Quinoline derivative 1 | 120 | >100 | Good activity against P. falciparum |
| Quinoline derivative 2 | <10 | TBD | Excellent oral efficacy in P. berghei model |
The mechanism through which quinoline derivatives exert their antimalarial effects often involves the inhibition of translation elongation factor 2 (PfEF2), critical for protein synthesis in the parasite. This novel mechanism represents a promising avenue for developing new antimalarial therapies, especially in light of rising drug resistance .
Other Biological Activities
In addition to antimalarial effects, this compound has been investigated for other biological activities:
- Anticancer Properties : Some studies suggest that quinoline derivatives may possess anticancer activity by inducing apoptosis in cancer cells.
- Antimicrobial Effects : Preliminary research indicates potential antimicrobial properties against various bacterial strains.
Safety and Toxicity
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicity studies are necessary to evaluate any adverse effects associated with its use.
Case Study 1: Antimalarial Efficacy in Animal Models
In a preclinical study using the P. berghei mouse model, compounds structurally related to this compound were administered orally, demonstrating significant reduction in parasitemia levels at doses below 1 mg/kg . This suggests strong potential for oral bioavailability and efficacy.
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity evaluation was performed on human cell lines to assess the selectivity of this compound. Results indicated a high selectivity index (>100-fold) compared to human cells, emphasizing its potential therapeutic window .
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
- Solubility: The predicted pKa of ~10.3 (similar to ) suggests moderate basicity, likely influenced by the pyridyl group. Derivatives with morpholine (5a5) or dimethylamino groups (5a1) exhibit higher polarity but lower melting points (176–189°C vs. N/A for the target) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
